molecular formula C7H9NOS B011200 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 109904-37-2

5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Cat. No. B011200
Key on ui cas rn: 109904-37-2
M. Wt: 155.22 g/mol
InChI Key: PYQVFGJHIWJNFS-UHFFFAOYSA-N
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Patent
US08937053B2

Procedure details

5,6,7,7a-Tetrahydro-4H-thieno[3,2-c]pyridin-2-one (2.0 g) was added to dichloromethane (10 mL) and stirred for 10 minutes to form a solution at 25° C. followed by dropwise addition of triethylamine (1.22 g) to the solution. After the reaction mixture was stirred for 15 minutes, a solution of tert-butyldimethylsilyl chloride (1.81 g) in dichloromethane was added to the reaction mixture at the same temperature. The reaction mixture was stirred at 25° C. until the reaction was completed which was monitored by Thin Layer Chromatography (TLC) (methanol/ethyl acetate=3/7). Triethylamine (2.12 g), sodium iodide (0.02 g) and 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (2.96 g) were then added to the mixture stirred at 25° C. and the reaction was monitored by Thin Layer Chromatography (TLC) (methanol/ethyl acetate=3/7). After the reaction was completed, the organic phase was washed with phosphate buffer (pH 6-7) and concentrated under reduced pressure at 30° C. to obtain 2-(tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a crude product. The crude product (1 g) was dissolved in acetone/water (2:1 v/v, acetone volume=8 ml) and the mixture was kept at −5° C. for 3 hours for the crystallization method. The crystals were collected by filtration and dried in vacuum at 50° C. for 24 hours to obtain (tert-butyldimethylsilyloxy)-5-(α-cyclopropylformyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine having the HPLC purity of 99%. The yield was 85%.
Quantity
1.22 g
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.81 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.02 g
Type
reactant
Reaction Step Five
Quantity
2.96 g
Type
reactant
Reaction Step Five
Quantity
2.12 g
Type
solvent
Reaction Step Five
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]1[CH:9]2[C:4]([CH2:5][NH:6][CH2:7][CH2:8]2)=[CH:3][C:2]1=[O:10].[Si:11](Cl)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12].[I-].[Na+].Br[CH:22]([C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=1[F:34])[C:23]([CH:25]1[CH2:27][CH2:26]1)=[O:24]>ClCCl.CO.C(OCC)(=O)C.C(N(CC)CC)C>[Si:11]([O:10][C:2]1[S:1][C:9]2[CH2:8][CH2:7][N:6]([CH:22]([C:23]([CH:25]3[CH2:27][CH2:26]3)=[O:24])[C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=3[F:34])[CH2:5][C:4]=2[CH:3]=1)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
1.22 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
S1C(C=C2CNCCC21)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.81 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(C)(=O)OCC
Step Five
Name
Quantity
0.02 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2.96 g
Type
reactant
Smiles
BrC(C(=O)C1CC1)C1=C(C=CC=C1)F
Name
Quantity
2.12 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Six
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a solution at 25° C.
STIRRING
Type
STIRRING
Details
After the reaction mixture was stirred for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 25° C. until the reaction
STIRRING
Type
STIRRING
Details
stirred at 25° C.
WASH
Type
WASH
Details
the organic phase was washed with phosphate buffer (pH 6-7)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 30° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=2CN(CCC2S1)C(C1=C(C=CC=C1)F)C(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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